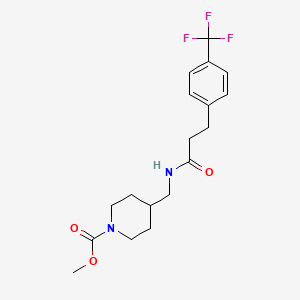![molecular formula C19H16ClN5O3 B2837979 6-[(2-Chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one CAS No. 872594-59-7](/img/structure/B2837979.png)
6-[(2-Chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6-[(2-Chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one” is a chemical compound that likely belongs to the class of triazolopyrimidinones . Triazolopyrimidinones are a type of heterocyclic compound, which means they contain atoms of at least two different elements in a cyclic structure .
Molecular Structure Analysis
The molecular structure of this compound would likely include a triazolopyrimidinone core, with a 2-chlorophenylmethyl group attached at the 6-position and a 3,4-dimethoxyphenyl group attached at the 3-position .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research in synthetic chemistry has led to the development of various triazolopyrimidine derivatives, including compounds with structures similar to "6-[(2-Chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one". These compounds are synthesized through reactions involving heteroaromatization and cyclization processes. The antimicrobial activities of some synthesized compounds have been tested, indicating potential applications in the development of new antimicrobial agents (El-Agrody et al., 2001).
Antimicrobial Properties
Several studies have focused on the antimicrobial properties of triazolopyrimidine derivatives. These compounds have shown activity against various microbial strains, suggesting their potential as antibacterial agents. For instance, organoiodine-mediated synthesis of certain triazolopyrimidines has demonstrated significant antibacterial activity, potentially offering a new avenue for the development of antibacterial drugs (Prakash et al., 2004).
Antiasthma and Anticancer Agents
The quest for novel antiasthma agents has led to the investigation of 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines as mediator release inhibitors. These compounds exhibit promising activity as mediator release inhibitors, indicating potential applications in antiasthma therapies (Medwid et al., 1990). Additionally, the synthesis and SAR (Structure-Activity Relationship) of triazolopyrimidines as anticancer agents reveal a unique mechanism of tubulin inhibition, presenting a novel approach to cancer treatment (Zhang et al., 2007).
Synthesis Techniques
Advanced synthesis techniques, such as microwave-assisted multicomponent synthesis, have been applied to create triazolopyrimidine derivatives efficiently. These methods offer a green, efficient, and promising synthetic approach for producing compounds with significant biological activities, including potential anticonvulsant agents (Divate & Dhongade-Desai, 2014).
Wirkmechanismus
Eigenschaften
IUPAC Name |
6-[(2-chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O3/c1-27-15-8-7-13(9-16(15)28-2)25-18-17(22-23-25)19(26)24(11-21-18)10-12-5-3-4-6-14(12)20/h3-9,11H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCCMCQCZGNVDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=CC=C4Cl)N=N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
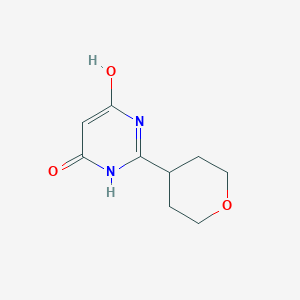



![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1-(oxan-4-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2837907.png)
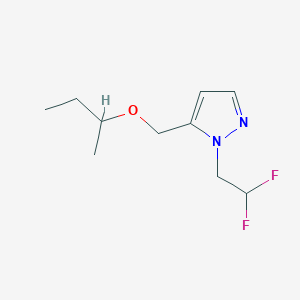
![4-Bromo-3,5-dimethoxy-N-[(E)-2-phenylethenyl]sulfonylbenzamide](/img/structure/B2837910.png)

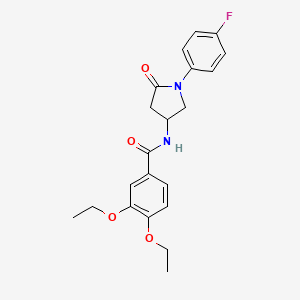
![N,N-diethyl-2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide](/img/structure/B2837913.png)
![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B2837914.png)
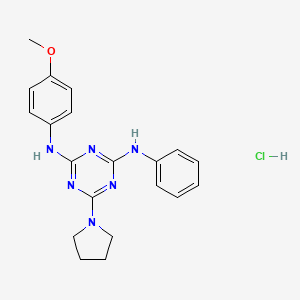
![N-(4-(N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2837916.png)
